N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core linked to a phthalazinone moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The phthalazinone moiety is then introduced via a nucleophilic substitution reaction, followed by acetylation to yield the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent recovery and recycling, along with waste minimization strategies, are integral to the industrial synthesis to enhance sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzimidazole or phthalazinone rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer with different applications.
Heparinoid compounds: Known for their anticoagulant properties.
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[7,8-DIMETHOXY-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE stands out due to its unique combination of benzimidazole and phthalazinone moieties, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C26H23N5O4 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C26H23N5O4/c1-34-20-13-12-17-14-27-31(26(33)22(17)24(20)35-2)15-21(32)30-23(16-8-4-3-5-9-16)25-28-18-10-6-7-11-19(18)29-25/h3-14,23H,15H2,1-2H3,(H,28,29)(H,30,32) |
InChI Key |
HEARAFMXDRLMGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC(C3=CC=CC=C3)C4=NC5=CC=CC=C5N4)OC |
Origin of Product |
United States |
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